molecular formula C16H20N4O4S B3722479 BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE

BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE

Cat. No.: B3722479
M. Wt: 364.4 g/mol
InChI Key: GPMHTJLVSYCBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound that features a triazole ring, a benzoate ester, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the benzoate ester and the butyl group through esterification and alkylation reactions, respectively. Common reagents used in these reactions include acyl chlorides, alcohols, and bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets within biological systems. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules such as:

  • 1,2,4-Triazole
  • 5-Amino-1,2,4-triazole
  • Benzotriazole

Uniqueness

BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butyl ester and benzoate moieties differentiate it from other triazole derivatives, potentially leading to unique applications and activities.

Properties

IUPAC Name

butyl 4-[[2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-2-3-8-24-15(22)11-4-6-12(7-5-11)17-14(21)10-25-9-13-18-16(23)20-19-13/h4-7H,2-3,8-10H2,1H3,(H,17,21)(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMHTJLVSYCBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 2
Reactant of Route 2
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 3
Reactant of Route 3
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 4
Reactant of Route 4
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 5
Reactant of Route 5
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 6
Reactant of Route 6
BUTYL 4-[(2-{[(5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)METHYL]SULFANYL}ACETYL)AMINO]BENZOATE

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